molecular formula C18H17N7O4 B2868231 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396675-43-6

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No. B2868231
CAS RN: 1396675-43-6
M. Wt: 395.379
InChI Key: GJUVGZMOAUZLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic molecules . It also contains a ureido group and a tetrazole group, both of which are common in medicinal chemistry due to their ability to form multiple hydrogen bonds.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research, particularly in the design and synthesis of molecules with potential therapeutic effects. Studies have indicated that derivatives of 1,3-benzodioxole, which is part of the compound’s structure, exhibit cytotoxic activity against various human tumor cell lines . This suggests that the compound could be valuable in developing new anticancer agents.

Neuroprotective Agent Development

The benzo[d][1,3]dioxol-5-yl moiety is known for its antioxidant properties. Compounds containing this group have been explored for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by combating oxidative stress .

Flavoring Substance in Food Industry

Although not directly related to the exact compound, structurally similar substances have been evaluated as flavoring agents in food. This implies that the compound could be modified or inspire the synthesis of new flavoring substances with specific sensory profiles .

Antibacterial Applications

1,3-Benzodioxole derivatives have demonstrated potent antibacterial activities. The compound could be investigated for its efficacy against bacterial strains, contributing to the development of new antibacterial drugs .

Selective Inhibition Studies

The compound’s structure allows for selective interaction with biological targets. This selectivity is crucial in pharmacological research, where the goal is to develop drugs that can target specific cells or receptors without affecting others, as seen in studies where similar compounds exhibited good selectivity between cancer cells and normal cells .

Organic Synthesis and Chemical Biology

The compound’s intricate structure makes it a candidate for use in organic synthesis and chemical biology research. It could serve as a building block for synthesizing more complex molecules or as a probe to study biological systems .

Material Science

Compounds with the tetrazole moiety have been used in material science, particularly in the development of energetic materials due to their high nitrogen content. The compound could be explored for its potential applications in creating new materials with unique properties .

Environmental Monitoring

Derivatives of 1,3-benzodioxole have been used in environmental monitoring to detect pollutants and toxins. The compound could be adapted for use in sensors or assays to monitor environmental contaminants .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it could interact with biological targets via hydrogen bonding due to the presence of the ureido and tetrazole groups .

Future Directions

Future research could involve further exploration of the properties and potential applications of this compound. This could include studies on its reactivity, its interactions with biological targets, and its potential uses in fields such as medicinal chemistry .

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O4/c1-24(2)17(26)16-21-23-25(22-16)13-6-3-11(4-7-13)19-18(27)20-12-5-8-14-15(9-12)29-10-28-14/h3-9H,10H2,1-2H3,(H2,19,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUVGZMOAUZLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.